molecular formula C15H20ClNO3 B14380893 4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine CAS No. 89857-89-6

4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine

Cat. No.: B14380893
CAS No.: 89857-89-6
M. Wt: 297.78 g/mol
InChI Key: VJVNACACWBJHTL-UHFFFAOYSA-N
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Description

4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine is an organic compound that features a morpholine ring substituted with a dioxolane moiety and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine typically involves the reaction of 2-(2-chlorophenyl)-2-methyl-1,3-dioxolane with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the dioxolane ring or the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds with similar morpholine rings but different substituents.

    Dioxolane derivatives: Compounds featuring the dioxolane ring with various substituents.

    Chlorophenyl compounds: Molecules containing the chlorophenyl group with different functional groups.

Uniqueness

4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine is unique due to its combination of the morpholine ring, dioxolane moiety, and chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

89857-89-6

Molecular Formula

C15H20ClNO3

Molecular Weight

297.78 g/mol

IUPAC Name

4-[[2-(2-chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl]morpholine

InChI

InChI=1S/C15H20ClNO3/c1-15(13-4-2-3-5-14(13)16)19-11-12(20-15)10-17-6-8-18-9-7-17/h2-5,12H,6-11H2,1H3

InChI Key

VJVNACACWBJHTL-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CN2CCOCC2)C3=CC=CC=C3Cl

Origin of Product

United States

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